molecular formula C22H18N2O4 B11555860 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B11555860
M. Wt: 374.4 g/mol
InChI Key: MPUSFQNLQLGPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with benzoic acid chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Formation of 4-[(E)-[(2,4-Dimethylphenyl)amino]methyl]-2-aminophenyl benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The Schiff base moiety allows it to interact with enzymes and proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,6-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-chlorophenyl benzoate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-hydroxyphenyl benzoate

Uniqueness

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both nitro and imine groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C22H18N2O4/c1-15-8-10-19(16(2)12-15)23-14-17-9-11-21(20(13-17)24(26)27)28-22(25)18-6-4-3-5-7-18/h3-14H,1-2H3

InChI Key

MPUSFQNLQLGPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.